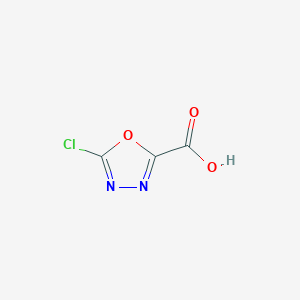

5-Chloro-1,3,4-oxadiazole-2-carboxylic acid

Description

Emergence of Oxadiazole Pharmacophores in Medicinal Chemistry

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, first gained attention in the mid-20th century as chemists explored stable aromatic systems capable of mimicking biological motifs. Unlike its isomer 1,2,4-oxadiazole—synthesized as early as 1884 by Tiemann and Krüger—the 1,3,4-oxadiazole variant demonstrated superior metabolic stability and bioisosteric potential, making it a preferred scaffold for drug design. Its ability to serve as a bioisostere for ester and amide groups enabled the creation of hydrolytically stable analogs, addressing a critical limitation of peptide-based therapeutics.

By the 1960s, the French pharmaceutical company Laboratoires Jacques Logeais pioneered the first therapeutic application of a 1,3,4-oxadiazole derivative with the development of fenadiazole, a non-barbiturate hypnotic marketed under trade names like Hypnazol and Eudormil. This breakthrough highlighted the scaffold’s versatility in central nervous system (CNS) drug development, spurring further investigations into its pharmacological potential. The 1980s and 1990s saw accelerated interest, with researchers identifying 1,3,4-oxadiazole derivatives as inhibitors of enzymes such as carbonic anhydrase and histone deacetylase, paving the way for anticancer and anti-inflammatory applications.

Key Milestones in 1,3,4-Oxadiazole Derivative Development

The structural and functional diversification of 1,3,4-oxadiazole derivatives has been driven by advances in synthetic methodologies and spectroscopic characterization. Early synthesis routes relied on cyclization reactions of hydrazides with carboxylic acids, but modern techniques employ microwave-assisted synthesis and green chemistry protocols to improve yields. Below is a summary of pivotal derivatives and their therapeutic implications:

The introduction of raltegravir in 2007 marked a paradigm shift in HIV treatment, leveraging the 1,3,4-oxadiazole ring’s ability to coordinate magnesium ions critical for viral integrase function. More recently, compound II-14 demonstrated potent inhibition of the PD-1/PD-L1 interaction, achieving a tumor growth inhibition (TGI) value of 35.74% in murine models and showcasing the scaffold’s potential in immuno-oncology.

Parallel advancements in analytical techniques, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR), have enabled precise structural elucidation of derivatives like 5-chloro-1,3,4-oxadiazole-2-carboxylic acid. IR spectra typically reveal C=N stretching vibrations near 1600–1650 cm⁻¹ and C-O-C vibrations between 1000–1300 cm⁻¹, confirming ring integrity. Mass spectrometry further validates molecular weights, ensuring synthetic fidelity for pharmaceutical applications.

Properties

Molecular Formula |

C3HClN2O3 |

|---|---|

Molecular Weight |

148.50 g/mol |

IUPAC Name |

5-chloro-1,3,4-oxadiazole-2-carboxylic acid |

InChI |

InChI=1S/C3HClN2O3/c4-3-6-5-1(9-3)2(7)8/h(H,7,8) |

InChI Key |

YTAKSRHEHDSHOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NN=C(O1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of 5-Chloro-Substituted Hydrazides with Carboxylic Acid Derivatives

A common approach involves the use of 5-chloro-substituted hydrazides which undergo cyclization with carboxylic acid derivatives or activating agents such as phosphorus oxychloride (POCl3).

Procedure Example:

5-Chloro-2-methoxybenzohydrazide derivatives are reacted with phosphorus oxychloride to induce cyclodehydration, forming the 1,3,4-oxadiazole ring with the chloro substituent retained at the 5-position. This method yields oxadiazole derivatives with carboxylic acid or related groups at the 2-position after subsequent functionalization steps.Reaction Conditions:

Typically refluxing in POCl3 for 4–7 hours, followed by quenching and neutralization to isolate the oxadiazole product as a solid.

One-Pot Synthesis from Carboxylic Acids and Hydrazine Derivatives

Recent advances have demonstrated streamlined one-pot methods for synthesizing 1,3,4-oxadiazoles directly from carboxylic acids and hydrazine derivatives, often involving transition metal catalysis.

Example from Literature:

Carboxylic acids bearing chloro substituents are reacted with hydrazine derivatives and reagents such as NIITP (N-isocyanimino triphenylphosphorane) in anhydrous solvents (e.g., 1,4-dioxane) under nitrogen atmosphere with copper(I) iodide and cesium carbonate as catalysts/base, heated at 80–120 °C for several hours. This yields 2,5-disubstituted 1,3,4-oxadiazoles including chloro-substituted derivatives.Advantages:

This method allows for direct formation of the oxadiazole ring and simultaneous introduction of substituents, reducing purification steps and improving yield (up to 87% reported).

Coupling Reactions for Functionalization

After oxadiazole ring formation, further functionalization at the 2-position with carboxylic acid groups can be achieved via amide coupling reactions using coupling reagents such as HATU and bases like N,N-diisopropylethylamine (DIPEA).

Procedure:

The oxadiazole intermediate containing an amino group is reacted with carboxylic acids in dichloromethane (DCM) using HATU as a coupling agent at room temperature for 3–5 hours to yield carboxamide derivatives or carboxylic acid-functionalized oxadiazoles.Optimization Data:

Solvent and base choice critically affect yield; DCM and DIPEA provide superior conversions compared to DMF or inorganic bases.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclodehydration with POCl3 | 5-Chloro hydrazide + POCl3, reflux 4–7 h | 70–85 | Straightforward, well-established | Use of corrosive POCl3 |

| One-pot synthesis with NIITP | Carboxylic acid + NIITP + CuI + Cs2CO3, 80–120 °C, 17 h | Up to 87 | High yield, fewer steps | Requires inert atmosphere |

| Amide coupling with HATU | Amino-oxadiazole + carboxylic acid + HATU + DIPEA, RT, 3–5 h | 75–90 | Mild conditions, high selectivity | Requires pure intermediates |

Research Findings and Notes

- The presence of the chloro substituent at the 5-position enhances biological activity in many derivatives, making selective synthesis important.

- Transition metal catalysis (CuI) and bases such as cesium carbonate are crucial for effective one-pot synthesis.

- The choice of solvent significantly affects reaction efficiency; 1,4-dioxane and DCM are preferred solvents.

- Purification typically involves filtration, silica gel chromatography, and recrystallization to obtain high-purity products.

- Spectroscopic data (NMR, IR, MS) confirm the structure and substitution pattern of the synthesized compounds.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification with alcohols under acid catalysis. This reaction is pivotal for modifying solubility and biological activity:

text5-Chloro-1,3,4-oxadiazole-2-carboxylic acid + R-OH → 5-Chloro-1,3,4-oxadiazole-2-carboxylate ester

Example :

-

Reaction with methanol in the presence of H₂SO₄ yields methyl 5-chloro-1,3,4-oxadiazole-2-carboxylate (93% yield).

| Alcohol | Catalyst | Yield (%) | Application |

|---|---|---|---|

| Methanol | H₂SO₄ | 93 | Prodrug synthesis |

| Ethanol | PTSA | 88 | Antimicrobial derivatives |

Arylation via Copper Catalysis

The oxadiazole ring participates in C–H arylation with aryl iodides under copper catalysis, enabling access to 2,5-disubstituted oxadiazoles:

text5-Chloro-1,3,4-oxadiazole-2-carboxylic acid + Ar-I → 5-Aryl-1,3,4-oxadiazole-2-carboxylic acid

Key Findings :

-

Reaction tolerates (hetero)aryl, alkyl, and alkenyl substituents .

-

Late-stage functionalization of pharmaceuticals (e.g., ibuprofen derivatives) achieved with yields up to 85% .

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 5 undergoes substitution with nucleophiles (e.g., amines, thiols):

text5-Chloro-1,3,4-oxadiazole-2-carboxylic acid + Nu⁻ → 5-Nu-1,3,4-oxadiazole-2-carboxylic acid

Examples :

-

Reaction with thiourea produces 5-thiol derivatives (used in antioxidant agents) .

-

Amination with benzylamine yields 5-benzylamino analogs (IC₅₀ = 0.038 μM for kinase inhibition) .

| Nucleophile | Conditions | Yield (%) | Product Activity |

|---|---|---|---|

| Thiourea | K₂CO₃, DMF, 80°C | 78 | Antioxidant |

| Benzylamine | CuI, DIPEA, 100°C | 65 | Anticancer |

Oxidative Cyclization

The carboxylic acid moiety facilitates cyclization with hydrazides to form fused heterocycles:

text5-Chloro-1,3,4-oxadiazole-2-carboxylic acid + R-CONHNH₂ → Fused oxadiazole systems

Case Study :

-

Reaction with thiosemicarbazide forms 2-amino-5-chloro-1,3,4-oxadiazoles (97% yield using 1,3-dibromo-5,5-dimethylhydantoin) .

Decarboxylative Coupling

Decarboxylation under thermal or photolytic conditions generates reactive intermediates for cross-coupling:

text5-Chloro-1,3,4-oxadiazole-2-carboxylic acid → 5-Chloro-1,3,4-oxadiazole + CO₂

Applications :

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit notable pharmacological properties:

Mechanistic Insights

-

Esterification : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by alcohols.

-

Arylation : Copper mediates single-electron transfer (SET), enabling radical intermediates for C–H activation .

-

Substitution : Chlorine’s electronegativity polarizes the C–Cl bond, favoring SNAr mechanisms .

Scientific Research Applications

5-Chloro-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and one oxygen atom, with a chlorine atom substituted at the fifth carbon position and a carboxylate functional group. Oxadiazole derivatives exhibit a wide range of biological activities, making them useful in various applications .

Pharmaceutical Applications

- Drug Development Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate can be used as a building block in the development of new drugs because of its biological activity. A series of novel 1,3,4-oxadiazole derivatives have been synthesized and screened for their antimicrobial and antioxidant activities . Derivatives of 1,3,4-oxadiazole have demonstrated diverse biological activities, including antimicrobial and anti-HIV properties .

- Antimicrobial Research Many newly synthesized 1,3,4-oxadiazole derivatives are screened for antibacterial and antifungal activities . Compounds with 5-chloro-2-methoxy benzohydrazide moiety have shown significant activity against tested strains .

- Anticancer Research Oxadiazole compounds are being explored for their potential in developing useful anticancer agents . Some synthesized compounds have demonstrated superior activity against cancer cell lines .

Agricultural Applications

- Pesticides and Herbicides Oxadiazoles can be employed in agriculture as herbicides and insecticides . Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate has potential use as a pesticide or herbicide.

Other potential applications

- Bioactive compounds Phenolic compounds are food-derived bioactive compounds well-known for their antioxidant and anti-inflammatory properties .

- Inhibitors Novel 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid has been identified as a lead inhibitor of Rho/MRTF/SRF-mediated gene transcription with good potency .

Data Table

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-1,3,4-Oxadiazole | Chlorine at position 5; lacks carboxylate group | Simpler structure; potential for different reactivity |

| Ethyl 2-Carboxyphenyl Oxadiazole | Contains phenyl group instead of chlorine | Different biological activity profile |

| 5-Methyl-1,3,4-Oxadiazole | Methyl substitution at position 5 | Variation in steric hindrance affecting reactivity |

| Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate | unique combination of chlorine substitution and carboxylate functionality | may enhance its solubility and reactivity compared to other similar compounds |

Case Studies

- Antimicrobial Activity Compounds 4c, 4f, and 4g, which are 1,3,4-oxadiazole derivatives, showed significant antimicrobial activity against tested strains .

- Anticancer Activity One study synthesized compounds that showed significant results in different parameters of EAC bearing mice and markedly increased the average life span of experimental animals . Another study found that a specific compound (2-(2,5-dimethoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole) demonstrated superior activity against MDA231 cells .

- Rho/MRTF/SRF-mediated gene transcription 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids have been identified as potent inhibitors of Rho/MRTF/SRF-mediated gene transcription .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interact with DNA to exert its effects. The exact pathways depend on the specific application and the molecular structure of the derivatives used .

Comparison with Similar Compounds

Structural and Electronic Differences

5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid

- Substituent : Methyl group at the 5-position instead of chlorine.

- Electronic Effects : The methyl group is electron-donating, reducing the electrophilicity of the oxadiazole ring compared to the electron-withdrawing chlorine. This results in a weaker acidic carboxylic acid group (predicted pKa ~3–4) versus the chloro analog (estimated pKa ~1–2) .

- Applications : Used as an intermediate in HIV integrase inhibitors (e.g., Raltegravir) due to its stability and solubility as a potassium salt (C4H3KN2O3, MW 166.18) .

5-Amino-1,3,4-oxadiazole-2-carboxylic Acid

- Substituent: Amino group at the 5-position.

- Reactivity: The amino group participates in hydrogen bonding and conjugation, increasing decarboxylation susceptibility. Kinetic studies show a decarboxyprotonation mechanism in aqueous media, with rate constants influenced by proton activity .

- Derivatives : Ethyl ester (C5H7N3O3, MW 157.13) is sparingly water-soluble but used in polymers and catalysis due to UV resistance and ligand capabilities .

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

- Core Structure : Pyrazole ring instead of oxadiazole.

- The compound (C6H7ClN2O2, MW 174.58) has a higher melting point (78–79°C) compared to oxadiazole analogs, reflecting enhanced crystallinity .

Physical and Chemical Properties

Reactivity and Stability

- Decarboxylation: The chloro-substituted oxadiazole is expected to exhibit slower decarboxylation than the amino analog due to reduced electron donation to the transition state . Methyl substitution likely further stabilizes the carboxylic acid, delaying decarboxylation.

- Synthetic Routes :

- Chloro derivatives may require halogenation steps (e.g., POCl3), while methyl analogs are synthesized via alkylation or cyclization .

Biological Activity

5-Chloro-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

5-Chloro-1,3,4-oxadiazole-2-carboxylic acid features a five-membered ring with two nitrogen atoms and one oxygen atom, along with a carboxylic acid group at the 2-position and a chlorine atom at the 5-position. This unique structure influences its chemical reactivity and biological activity. The presence of the carboxylic acid group is particularly relevant for interactions with biological targets.

Biological Activities

Research indicates that 5-chloro-1,3,4-oxadiazole-2-carboxylic acid exhibits antimicrobial , antifungal , and anticancer properties:

- Antimicrobial Activity : Compounds containing oxadiazole moieties have been shown to possess significant antimicrobial effects. For instance, studies have demonstrated that derivatives of oxadiazoles can inhibit the growth of various bacterial strains (e.g., Escherichia coli and Staphylococcus aureus) .

- Antifungal Activity : Similar studies suggest that oxadiazole derivatives can effectively combat fungal infections. The structural characteristics of 5-chloro-1,3,4-oxadiazole-2-carboxylic acid enhance its potential as an antifungal agent .

- Anticancer Activity : The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), suggesting its potential as a therapeutic agent in cancer treatment .

Synthesis Methods

The synthesis of 5-chloro-1,3,4-oxadiazole-2-carboxylic acid can be achieved through various methods, including cyclization reactions involving thiosemicarbazides and carboxylic acids. These methods allow for the introduction of different substituents that can modulate the biological activity of the resulting compounds .

Case Studies

Several case studies highlight the biological efficacy of compounds related to 5-chloro-1,3,4-oxadiazole-2-carboxylic acid:

- Antimicrobial Screening : A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity. Results indicated that specific substitutions on the oxadiazole ring significantly enhanced antibacterial potency .

- Cytotoxicity Assays : In studies assessing cytotoxicity against various cancer cell lines, 5-chloro-1,3,4-oxadiazole-2-carboxylic acid derivatives showed promising results with IC50 values indicating effective inhibition of cell proliferation .

Comparative Analysis

To better understand the biological activity of 5-chloro-1,3,4-oxadiazole-2-carboxylic acid in relation to other compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Chloro-1,3,4-Oxadiazole-2-Carboxylic Acid | Chlorine at position 5; carboxylic acid group | Antimicrobial, antifungal, anticancer | Enhanced solubility and reactivity |

| 5-Nitro-1,3,4-Oxadiazole | Nitro group at position 5 | Antibacterial | Stronger electron-withdrawing properties |

| 2-Carboxy-5-methyl-1,3,4-Oxadiazole | Methyl group at position 5 | Varies; less studied | Potentially different activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.